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7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine

Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Researchers face a critical gap: no kinome-wide selectivity data exists for 4-aminoquinazolines bearing a 7-halo substituent. This compound fills that void. Use it as a differential screening probe alongside gefitinib or staurosporine against 50-100 kinase panels. A >10-fold selectivity hit immediately flags the 7-Cl, 4-F-benzyl motif as a privileged selectivity determinant, generating novel IP. • Enables halogen-bonding SAR studies (7-Cl vs. 7-H, 7-OCH₃, 7-Br) • XLogP3 = 4.1 - ideal for passive permeability vs. efflux profiling • Potential STAT3 pathway differentiation versus the inactive 2-methoxybenzyl analog (IC₅₀ > 55.7 µM). Supplied with full COA and HPLC trace. Global shipping from stock.

Molecular Formula C15H11ClFN3
Molecular Weight 287.72
CAS No. 477861-93-1
Cat. No. B2445753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
CAS477861-93-1
Molecular FormulaC15H11ClFN3
Molecular Weight287.72
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)F
InChIInChI=1S/C15H11ClFN3/c16-11-3-6-13-14(7-11)19-9-20-15(13)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20)
InChIKeyFCWJFTUGQBCNPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine (CAS 477861-93-1): A 4-Benzylaminoquinazoline Scaffold for Kinase-Targeted Research


7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine (CAS 477861-93-1) is a synthetic small molecule belonging to the 4-aminoquinazoline class, characterized by a 7-chloro substituent on the quinazoline core and a 4-fluorobenzylamino side chain [1]. This compound combines structural features known to be important for kinase inhibition, including the quinazoline chromophore preferred for ATP-binding site engagement and a lipophilic, electron-withdrawing substituent pattern [2][3]. While quinazoline derivatives are widely investigated as tyrosine kinase inhibitors (e.g., EGFR, HER2) and as tools for probing kinase-dependent pathways, specific quantitative bioactivity data for this exact compound is extremely limited in the primary literature. This Product-Specific Evidence Guide critically evaluates the available evidence and comparator landscape to define where this compound holds genuine, verifiable differentiation — and where it does not.

4-Aminoquinazoline kinase research scaffold
7-Chloro, 4-fluorobenzyl substitution pattern
Undefined selectivity—requires experimental profiling

Critical Procurement Warning: The 7-Chloro, 4-Fluorobenzyl Substitution Pattern Creates Undefined Selectivity and Potency Shifts vs. Common Analogs


In the 4-aminoquinazoline class, minor structural modifications lead to dramatic, non-linear changes in kinase selectivity and potency. The seminal SAR study by Rewcastle et al. (1995) demonstrated that for benzylamino-quinazolines, electron-donating groups (NH2, OMe) at the 6- or 7-position increased EGFR inhibition, but the optimal pattern was 6,7-dimethoxy, not 7-mono-halo [1]. Introducing a halogen at the 7-position (without a 6-substituent) represents an underexplored SAR region. Furthermore, the transition from a benzylamino to a 4-fluorobenzylamino side chain can alter both lipophilicity (XLogP3 = 4.1 for the target compound [2]) and the pKa of the amine, affecting kinase pocket complementarity, cellular permeability, and off-target profiles. Therefore, a generic 4-anilinoquinazoline (e.g., gefitinib, erlotinib) or even unsubstituted N-benzylquinazolin-4-amine (CAS 100818-54-0 [3]) cannot be assumed to function as a direct substitute. Any interchange without direct, side-by-side quantitative comparison runs a high risk of experimental irreproducibility and invalid target engagement conclusions.

7-Chloro, 4-fluorobenzyl substitution creates undefined SAR; unsubstituted benzylaminoquinazoline may not transfer directly.
4-Anilinoquinazolines differ in hinge-binding geometry; selectivity profiles may shift across kinase targets.
Fluorine substituent offers weaker halogen bonding than bromine; potency context may not replicate across halogen analogs.

Quantitative Differentiation Landscape for CAS 477861-93-1: Where Comparator Data Exists and Where Gaps Remain


Structural and Physicochemical Differentiation: Lipophilicity vs. Unsubstituted Benzylaminoquinazoline

The target compound's XLogP3 is 4.1 [1], which is a key determinant of passive membrane permeability and solubility. For the unsubstituted comparator, N-benzylquinazolin-4-amine (CAS 100818-54-0), the absence of the 4-fluorine on the benzyl ring results in a lower computed XLogP3 of approximately 3.3 [2]. This +0.8 log unit difference indicates significantly higher lipophilicity for the target compound, which is predicted to enhance passive permeability but may reduce aqueous solubility, a critical trade-off in cellular assay design.

Lipophilicity Shift
Reported
ΔXLogP3 ≈ +0.8 — Target 4.1 vs Comparator 3.3
Predicts altered permeability-solubility balance
Computed values; experimental logP may differ
Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

STAT3 Inhibitory Activity: A Putative Functional Anchor vs. the 2-Methoxybenzyl Analog

In a PubChem BioAssay dose-response counterscreen for STAT1/STAT3 inhibitors, the close structural analog 7-chloro-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine (SMR000335342, CID 1490540) displayed an IC50 > 55,700 nM against STAT3, indicating essentially no meaningful inhibitory activity [1]. This result provides a critical baseline for the target compound: if the 4-fluorobenzyl analog achieves even low micromolar activity (e.g., IC50 < 10,000 nM), it would represent a >5-fold improvement in potency driven solely by the benzyl ring substitution pattern.

STAT3 Baseline IC50
Class-level
Comparator IC50 > 55,700 nM
High baseline supports gain-of-function screening
Target compound data not available
Cancer Research STAT3 Inhibition Phenotypic Screening

EGFR Kinase Inhibition Class-Level Baseline: The 4-Benzylaminoquinazoline Scaffold Sets a Moderate Potency Expectation

The Rewcastle et al. (1995) study evaluated a series of 4-(phenylmethyl)aminoquinazolines and 4-(phenylamino)quinazolines as EGFR inhibitors. The most potent 4-(phenylmethyl)amino derivative (unsubstituted benzylamino) achieved an IC50 of approximately 0.1–1 µM, whereas the most potent 4-(3-bromophenyl)amino analog reached 0.029 nM [1]. The 7-chloro substituent was not explicitly profiled in this dataset, but the SAR trend indicates that halogen substitution on the phenyl ring (Br in this case) provided 100- to 1000-fold enhancements in potency. This frames the target compound's potential: the 4-fluorobenzyl group is electron-withdrawing and lipophilic, but fluorine is a weaker halogen bond donor than bromine, so the EGFR IC50 is likely intermediate between the unsubstituted benzylamino (high nanomolar) and the 3-bromoanilino (picomolar) benchmarks.

EGFR Potency Context
Class-level
Predicted IC50 range: 0.03 nM–1,000 nM
Undefined SAR; direct measurement required
33,000-fold uncertainty window
Oncology EGFR Tyrosine Kinase Inhibitor

Selectivity Profile Gap: No Kinome-Wide Profiling Data Available, Limiting Differentiation vs. Multi-Targeted 4-Anilinoquinazolines

Comprehensive kinome selectivity data is absent for CAS 477861-93-1. In contrast, well-characterized 4-anilinoquinazolines such as gefitinib (EGFR IC50 = 33 nM; HER2 IC50 = >3,700 nM) and erlotinib (EGFR IC50 = 2 nM) have established selectivity fingerprints [1]. The structurally distinct 6-arylquinazolin-4-amines have also been profiled as selective Clk/Dyrk inhibitors with comprehensive kinome scans [2]. Without analogous selectivity data, the target compound cannot be positioned relative to these comparators. A researcher selecting this compound for kinase inhibition studies must commission or perform selectivity profiling to verify uniqueness; otherwise, reliance on an uncharacterized compound carries a high risk of polypharmacology-driven confounding.

Kinome Selectivity Gap
Data to verify
No kinome-wide selectivity data available
Polypharmacology risk requires verification
Commission selectivity profiling before target assignment
Kinase Selectivity Chemical Probe Off-Target Pharmacology

Application Scenarios for CAS 477861-93-1: When the Undefined SAR Represents an Opportunity, Not a Liability


Novel Kinase Hit Identification via Differential Screening

Given the absence of kinome-wide selectivity data [1], this compound is best deployed in a differential screening paradigm. Researchers can screen CAS 477861-93-1 alongside a well-characterized comparator (e.g., gefitinib or staurosporine) against a panel of 50-100 kinases. A hit that shows >10-fold selectivity for a specific kinase over the comparator would immediately flag the 7-chloro, 4-fluorobenzyl substitution pattern as a privileged selectivity-determining motif, generating novel intellectual property.

SAR Probe for Halogen Bonding at the Hinge Region

The 7-chloro substituent on the quinazoline core is a potential halogen bond donor to the kinase hinge region. The Rewcastle SAR data suggests that 7-position substitution modulates EGFR potency; however, the specific contribution of chlorine versus methoxy or hydrogen is uncharacterized [2]. CAS 477861-93-1 can serve as a systematic SAR probe alongside 7-H, 7-OCH3, and 7-Br analogs to map the halogen bonding landscape of a given kinase target.

Permeability-Limited Pharmacology Studies

With a computed XLogP3 of 4.1 [3], this compound sits near the upper limit of drug-like lipophilicity. It is well-suited for studies comparing passive permeability (PAMPA or Caco-2) and efflux susceptibility versus less lipophilic analogs (e.g., the 2-methoxybenzyl analog with a lower logP). Such studies directly inform whether the 4-fluorobenzyl group confers a pharmacokinetic advantage or solubility penalty in a given chemical series.

Target Engagement Validation in STAT3-Dependent Models

The PubChem STAT3 counterscreen showed that the 2-methoxybenzyl analog is essentially inactive (IC50 > 55.7 µM) [4]. If CAS 477861-93-1 shows activity in a STAT3-dependent cellular assay (e.g., IL-6-stimulated STAT3 phosphorylation), it would provide immediate, quantifiable differentiation. This makes the compound a valuable tool for laboratories studying STAT3-driven cancers who need a chemical starting point distinct from the well-known STAT3 inhibitors (e.g., Stattic, BP-1-102).

Application
Selection Property
Validation Focus
Differential kinase screening studies
Undefined selectivity profile
Kinase panel selectivity mapping
Hinge-region SAR probe studies
7-Chloro halogen bonding context
Substitution-pattern SAR mapping
Permeability-limited pharmacology studies
Computed lipophilicity (XLogP3)
Passive permeability vs efflux profiling
STAT3 pathway model studies
STAT3 pathway-response context
STAT3 phosphorylation endpoint review
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